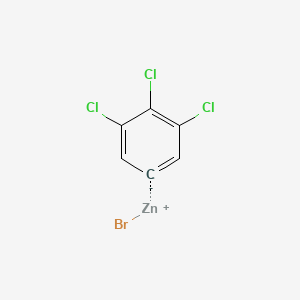
3,4,5-TrichlorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-TrichlorophenylZinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of three chlorine atoms on the phenyl ring enhances its reactivity and makes it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
3,4,5-TrichlorophenylZinc bromide can be synthesized through the reaction of 3,4,5-trichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
化学反应分析
Types of Reactions
3,4,5-TrichlorophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4,5-trichlorophenol.
Reduction: Reduction reactions can convert it into 3,4,5-trichlorophenyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 3,4,5-Trichlorophenol
Reduction: Various 3,4,5-trichlorophenyl derivatives
Substitution: Products depend on the nucleophile used, such as 3,4,5-trichlorophenylamine or 3,4,5-trichlorophenylether.
科学研究应用
3,4,5-TrichlorophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism by which 3,4,5-TrichlorophenylZinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical transformations. The zinc atom acts as a nucleophile, facilitating the transfer of the phenyl group to other molecules. This process often involves the formation of a palladium complex, which undergoes oxidative addition and reductive elimination steps to complete the reaction cycle.
相似化合物的比较
Similar Compounds
3,4,5-Trichlorophenylmagnesium bromide: Another organometallic compound used in similar reactions.
3,4,5-Trichlorophenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
3,4,5-Trichlorophenylsilane: Used in hydrosilylation reactions.
Uniqueness
3,4,5-TrichlorophenylZinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. The presence of the zinc atom provides distinct advantages in terms of reaction conditions and product yields compared to other organometallic compounds.
属性
分子式 |
C6H2BrCl3Zn |
|---|---|
分子量 |
325.7 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2,3-trichlorobenzene-5-ide |
InChI |
InChI=1S/C6H2Cl3.BrH.Zn/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1 |
InChI 键 |
HITXAHGMSAJGJW-UHFFFAOYSA-M |
规范 SMILES |
C1=[C-]C=C(C(=C1Cl)Cl)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


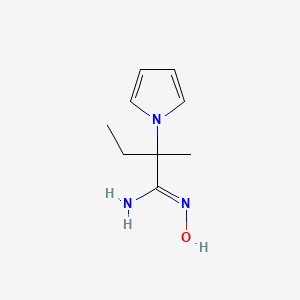
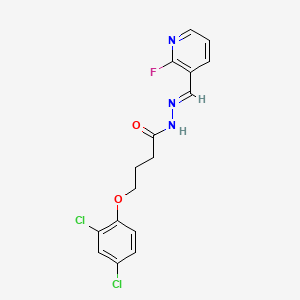
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
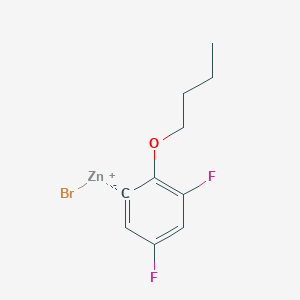
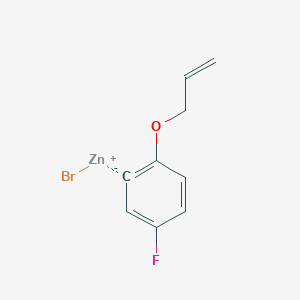
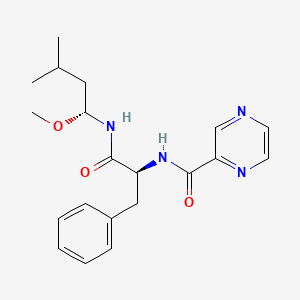
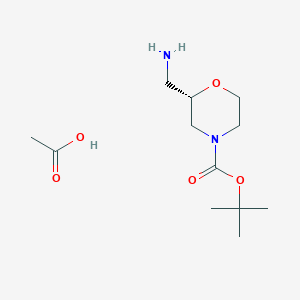
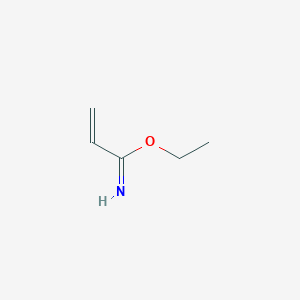
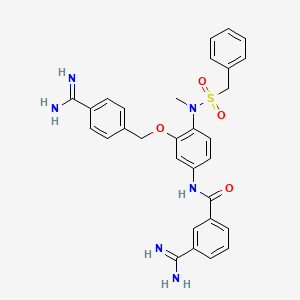
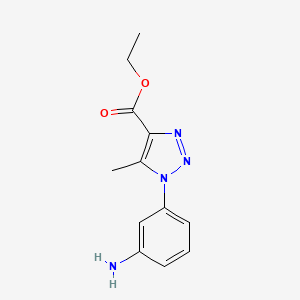
![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
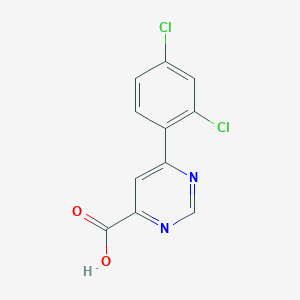
![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
